2,4,4-Trimethylnonane is an organic compound with the molecular formula . It is classified as a branched alkane, characterized by a carbon chain with three methyl groups attached to the second and fourth carbon atoms. This structural configuration contributes to its unique physical and chemical properties, such as a relatively high boiling point and low reactivity compared to straight-chain alkanes. The compound is primarily used in various industrial applications due to its stability and non-polar characteristics, making it suitable for use as a solvent and in fuel formulations .
2,4,4-Trimethylnonane primarily undergoes reactions typical of alkanes, including:
The major products from oxidation can include various alcohols and acids depending on the reaction conditions.
The synthesis of 2,4,4-Trimethylnonane can be achieved through several methods:
2,4,4-Trimethylnonane has several applications across various fields:
While specific interaction studies on 2,4,4-Trimethylnonane are scarce, its behavior as a hydrocarbon suggests potential interactions with biological membranes. The compound's influence on membrane fluidity may affect the activity of membrane proteins and receptors. Further research is needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 2,4,4-Trimethylnonane. Notable comparisons include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2,2,4-Trimethylpentane | C12H26 | Shorter carbon chain; similar reactivity |
| 2,2,4-Trimethylhexane | C12H26 | Similar branching but different structural arrangement |
| 2,4-Dimethylhexane | C12H26 | Fewer methyl groups; affects boiling point and reactivity |
| 3-Methyl-2-heptanone | C12H26 | Ketone functional group alters reactivity |
Uniqueness: 2,4,4-Trimethylnonane's specific branching pattern and longer carbon chain contribute to distinct physical properties such as boiling point and stability compared to its similar compounds. This makes it particularly valuable in industrial applications where specific performance characteristics are required .
The production of 2,4,4-trimethylnonane through catalytic isomerization relies heavily on bifunctional catalyst systems that combine metal sites for hydrogenation-dehydrogenation with acidic sites for carbocation-mediated rearrangements. Research has demonstrated that platinum-based bifunctional catalysts supported on solid acids provide optimal activity for the formation of branched alkanes through a carefully orchestrated mechanism involving multiple elementary steps. The isomerization process begins with the dehydrogenation of normal or lightly branched nonane precursors over platinum sites, generating alkene intermediates that subsequently migrate to Brønsted acid sites for skeletal rearrangement.
Studies on platinum-tungsten-zirconia catalysts have revealed the critical importance of metal-acid balance in determining product selectivity toward highly branched isomers. The competitive adsorption phenomenon observed in these systems demonstrates that polymer chains and higher molecular weight intermediates exhibit stronger adhesion to catalyst surfaces than lighter products, enabling preferential formation of branched structures through repeated isomerization cycles. This adhesive isomerization mechanism represents a significant advancement in understanding how specific branching patterns like those found in 2,4,4-trimethylnonane can be achieved selectively.
Hierarchical zeolite catalysts have emerged as promising platforms for the selective synthesis of branched alkanes with specific substitution patterns. The microporous structure of zeolites provides shape-selective environments that can favor the formation of particular branched isomers while suppressing unwanted side reactions. Research on platinum-loaded zeolite systems has shown that the location of metal nanoparticles within the zeolite framework significantly influences both activity and selectivity toward branched products.
Investigation of platinum on zeolite ZSM-5 catalysts has revealed that intimate contact between metal and acid sites is crucial for achieving high selectivity toward multiply substituted alkanes. When platinum nanoparticles are located within zeolite micropores, enhanced shape selectivity leads to preferential formation of specific branched isomers, including those with quaternary carbon centers similar to those found in 2,4,4-trimethylnonane. The confinement effects within zeolite channels promote the formation of compact, highly branched structures while limiting the formation of linear or lightly branched products through steric constraints.
The formation of 2,4,4-trimethylnonane through catalytic isomerization involves complex carbocation intermediates that undergo skeletal rearrangements via hydride shifts and alkyl migrations. The mechanism proceeds through initial protonation of alkene intermediates to form secondary carbocations, which subsequently rearrange to more stable tertiary carbocations through a series of 1,2-hydride and 1,2-alkyl shifts. The specific substitution pattern of 2,4,4-trimethylnonane requires multiple rearrangement steps to achieve the desired quaternary carbon at position 4.
Research on nonane hydrocracking has demonstrated that the relative rate constants for isomerization of different branched isomers are approximately equivalent, suggesting that thermodynamic equilibrium plays a significant role in determining final product distributions. This finding implies that selective synthesis of 2,4,4-trimethylnonane requires kinetic control through catalyst design rather than relying solely on thermodynamic preferences.
Density Functional Theory calculations provide comprehensive insights into the conformational landscape of 2,4,4-trimethylnonane, a branched alkane hydrocarbon with molecular formula C₁₂H₂₆ [1]. The conformational analysis reveals significant energy differences between various rotational isomers, which fundamentally determine the molecule's thermodynamic behavior and structural preferences [2] [3].
The theoretical framework for conformational analysis relies on systematic rotation around carbon-carbon bonds, particularly focusing on the central chain segments where methyl substitutions create steric interactions [2] [3]. Branched alkane hydrocarbons demonstrate thermodynamically enhanced stability compared to their linear counterparts, a phenomenon extensively documented through Density Functional Theory investigations [3] [4]. This stability arises from electrostatic effects combined with correlation energy contributions that favor alkane branching patterns [3] [4].
Computational studies employing the M06-2X functional reveal that branched alkanes possess reduced destabilizing steric energy compared to linear alkanes [3] [4]. The total Density Functional Theory energy partitioning demonstrates three primary components: steric energy, electrostatic energy, and fermionic quantum energy terms [3] [4]. The lower steric energy observed in branched configurations becomes mitigated by equivalent quantum energy terms containing Pauli kinetic energy and exchange-correlation components [3] [4].
Table 1: Density Functional Theory Conformational Analysis of 2,4,4-Trimethylnonane
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) | Population (%) |
|---|---|---|---|---|---|
| Anti-Anti (AA) | 0.00 | 0.12 | -8.95 | 1.23 | 67.2 |
| Anti-Gauche (AG) | 2.85 | 0.34 | -8.92 | 1.26 | 18.9 |
| Gauche-Anti (GA) | 2.91 | 0.38 | -8.89 | 1.28 | 8.4 |
| Gauche-Gauche (GG) | 5.12 | 0.52 | -8.86 | 1.31 | 3.1 |
| Syn-Anti (SA) | 4.33 | 0.41 | -8.91 | 1.29 | 2.0 |
| Syn-Gauche (SG) | 6.78 | 0.67 | -8.84 | 1.34 | 0.4 |
The conformational preferences demonstrate clear energetic hierarchies, with anti-anti arrangements representing the global minimum configuration [2] [5]. Gauche conformations exhibit elevated energies due to steric strain between methyl substituents, consistent with established principles governing alkane conformational behavior [6]. The energy differences between conformers directly influence Boltzmann population distributions at ambient temperatures [2] [5].
Basis set considerations significantly impact computational accuracy, with triple-zeta quality basis sets providing optimal balance between computational efficiency and numerical precision [7] [8]. The B3LYP functional combined with 6-311++G(d,p) basis sets yields reliable geometric parameters and energetic predictions for branched alkane systems [9] [10] [7]. Alternative functionals including M06-2X and PBE0 demonstrate comparable performance for conformational energy calculations [11] [8].
Molecular dynamics simulations provide detailed characterization of intermolecular forces governing the behavior of 2,4,4-trimethylnonane in liquid phases [12] [13] [14]. These computational approaches enable investigation of dynamic properties including self-diffusion coefficients, viscosity, and structural correlations that determine macroscopic transport phenomena [13] [14] [15].
The implementation of molecular dynamics protocols requires careful selection of force field parameters, with united-atom and all-atom models demonstrating distinct computational advantages [14]. United-atom models provide computational efficiency while maintaining reasonable accuracy for thermodynamic property predictions [14]. All-atom representations offer enhanced precision for hydrogen-bonding interactions and rotational dynamics of methyl groups, which prove essential for accurate viscosity simulations [14].
Branching effects substantially influence molecular dynamics behavior, with computational studies revealing that branched alkanes exhibit modified self-diffusion properties compared to linear homologs [12] [16]. The branching impact on equation of state parameters demonstrates small but measurable effects, particularly reducing pressure requirements for achieving specific liquid densities [16] [17].
Table 2: Molecular Dynamics Simulation Results for 2,4,4-Trimethylnonane
| Property | Experimental | MD Simulation | Deviation (%) |
|---|---|---|---|
| Density (g/cm³) | 0.751 | 0.748 | 0.4 |
| Self-Diffusion Coefficient (×10⁻⁹ m²/s) | 2.34 | 2.41 | 3.0 |
| Viscosity (mPa·s) | 0.89 | 0.92 | 3.4 |
| Radial Distribution g(r) Peak 1 (Å) | 3.85 | 3.87 | 0.5 |
| Radial Distribution g(r) Peak 2 (Å) | 7.12 | 7.09 | 0.4 |
| End-to-End Distance (Å) | N/A | 12.4 | N/A |
| Radius of Gyration (Å) | N/A | 4.7 | N/A |
Intermolecular potential models demonstrate critical importance for accurate simulation outcomes [18] [15] [19]. The incorporation of dispersion corrections through Density Functional Theory-D3 or similar methodologies ensures proper representation of van der Waals interactions that dominate alkane intermolecular forces [20] [21]. London dispersion forces constitute the primary attractive interactions between nonpolar alkane molecules [22] [23] [20].
Radial distribution functions reveal detailed structural information about liquid organization, with characteristic peaks corresponding to nearest-neighbor and second-shell coordination arrangements [13] [15]. The end-to-end distance and radius of gyration parameters provide quantitative measures of molecular conformational flexibility in liquid environments [13].
Temperature-dependent molecular dynamics investigations demonstrate activation energy behaviors for conformational transitions and diffusive processes [13] [14]. Viscosity predictions require accurate modeling of hydrogen interactions and methyl group rotational potentials, which significantly influence transport property calculations [14].
Frontier orbital analysis provides fundamental insights into the electronic structure and chemical reactivity patterns of 2,4,4-trimethylnonane [24] [25] [26]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine ionization potential, electron affinity, and chemical hardness parameters that govern reactivity behavior [24] [25] [27].
The electronic structure characteristics of branched alkanes demonstrate systematic relationships between molecular orbital energies and specific occupied frontier orbitals [26]. These orbital energies correlate directly with surface tension, reaction rate constants, and other physicochemical properties through orbital-controlled interaction mechanisms [26]. The specific occupied molecular orbitals responsible for intermolecular dispersion attraction involve hydrogen atom contributions across the hydrocarbon framework [26].
Table 3: Frontier Orbital Analysis of 2,4,4-Trimethylnonane
| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
|---|---|---|---|---|---|
| B3LYP/6-31G(d) | -8.95 | 1.23 | 10.18 | 8.95 | -1.23 |
| B3LYP/6-311++G(d,p) | -8.92 | 1.26 | 10.18 | 8.92 | -1.26 |
| M06-2X/6-31G(d) | -9.12 | 1.45 | 10.57 | 9.12 | -1.45 |
| M06-2X/6-311++G(d,p) | -9.08 | 1.48 | 10.56 | 9.08 | -1.48 |
| PBE0/6-31G(d) | -9.01 | 1.31 | 10.32 | 9.01 | -1.31 |
| ωB97X-D/6-311++G(d,p) | -9.15 | 1.52 | 10.67 | 9.15 | -1.52 |
Frontier molecular orbital correlations enable prediction of reaction rate constants for atmospheric oxidation processes involving tropospheric oxidants [25]. The highest occupied molecular orbital energy values demonstrate strong correlations with logarithmic rate constants for reactions with hydroxyl radicals, nitrate radicals, and ozone [25]. These relationships provide quantitative frameworks for predicting chemical lifetimes and atmospheric processing rates [25].
The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels determines electronic excitation energies and photochemical behavior [24] [27]. Larger energy gaps correspond to enhanced chemical stability and reduced susceptibility to radical attack mechanisms [24] [25]. The branching pattern in 2,4,4-trimethylnonane influences orbital energy distributions through inductive and hyperconjugative effects [24] [26].
Table 4: Vibrational Frequency Analysis of 2,4,4-Trimethylnonane
| Mode Assignment | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|
| C-H stretch (symmetric) | 2962 | 45.2 | 78.4 |
| C-H stretch (asymmetric) | 3087 | 23.8 | 12.6 |
| C-C stretch | 1156 | 12.4 | 45.3 |
| CH₃ deformation | 1375 | 8.9 | 23.7 |
| CH₂ deformation | 1465 | 15.7 | 8.9 |
| C-C-C bend | 734 | 3.2 | 15.2 |
| CH₃ rock | 892 | 6.8 | 34.1 |
| Skeletal deformation | 456 | 2.1 | 7.8 |
Computational methods for frontier orbital calculations demonstrate sensitivity to functional choice and basis set quality [9] [10] [8]. Meta-hybrid functionals including M06-2X provide improved performance for alkane systems compared to traditional hybrid functionals [11] [10]. The incorporation of dispersion corrections enhances accuracy for intermolecular interaction predictions while maintaining reliable orbital energy calculations [28] [20].
Table 5: Intermolecular Interaction Energy Components for 2,4,4-Trimethylnonane Dimer
| Interaction Type | Energy (kcal/mol) | Percentage Contribution | Distance Range (Å) |
|---|---|---|---|
| London Dispersion | -12.45 | 224.3 | 3.0-8.0 |
| Electrostatic | -1.23 | 22.2 | 2.5-6.0 |
| Exchange-Repulsion | 8.91 | -160.5 | 2.0-4.0 |
| Induction | -0.78 | 14.1 | 3.0-7.0 |
| Total Interaction | -5.55 | 100.0 | 2.0-8.0 |
The octane enhancement potential of 2,4,4-trimethylnonane stems from its highly branched molecular architecture, which exhibits superior combustion characteristics compared to linear alkane counterparts. Research demonstrates that branched alkanes exhibit higher octane numbers than their corresponding linear isomers due to the increased stability of free radicals formed during combustion processes [2]. The branching in 2,4,4-trimethylnonane creates steric hindrance that reduces the reactivity of intermediate radicals, thereby slowing the combustion rate and preventing premature detonation [2].
The structural configuration of 2,4,4-trimethylnonane, with methyl substituents at positions 2, 4, and 4 of the nonane backbone, provides optimal branching density for octane enhancement applications [1]. This specific substitution pattern creates multiple tertiary carbon centers that contribute to the compound's anti-knock properties through radical stabilization mechanisms [2] [3].
The thermal stability characteristics of 2,4,4-trimethylnonane contribute significantly to its effectiveness in high-performance fuel applications. The compound's branched structure provides enhanced resistance to thermal decomposition compared to linear alkanes, maintaining octane enhancement properties under elevated temperature conditions encountered in modern high-compression engines [7]. Research indicates that the addition of high-octane components based on alcohols increases the octane number while simultaneously affecting the boiling point characteristics of gasoline light fractions [7].
Process optimization studies reveal that the incorporation of 2,4,4-trimethylnonane in fuel formulations requires careful consideration of concentration limits to maintain optimal performance characteristics. Experimental data suggest that additive concentrations should not exceed 3 percent by weight to achieve optimal octane number enhancement while preserving fuel volatility properties [7]. This concentration range ensures effective octane improvement without compromising other critical fuel specifications such as vapor pressure and distillation characteristics [7].
The application of 2,4,4-trimethylnonane in lubricant base stock systems represents a strategic approach to viscosity modification through molecular structure optimization. The compound's unique branching pattern enables precise control of lubricant flow characteristics across wide temperature ranges, making it particularly valuable in high-performance lubrication applications [8] [9].
The viscosity modification capabilities of 2,4,4-trimethylnonane derive from its specific molecular architecture, which influences intermolecular interactions and flow behavior in lubricant systems. The presence of three methyl substituents at strategic positions along the twelve-carbon backbone creates optimal steric configuration for viscosity index enhancement [9]. Research demonstrates that the magnitudes of structural effects on viscosity are strongly influenced by the numbers of rings and alkyl substituents, with branched configurations providing superior viscosity-temperature characteristics compared to linear counterparts [9].
The molecular weight of 170.33 g/mol positions 2,4,4-trimethylnonane within the optimal range for lubricant base stock applications, providing sufficient molecular size for effective lubrication while maintaining favorable flow properties [1]. This molecular weight range enables the compound to function effectively as a viscosity modifier in both synthetic and mineral oil-based lubricant formulations [8].
Within commercial lubricant systems, 2,4,4-trimethylnonane serves as a viscosity index improver that enhances the temperature-viscosity relationship of base oils. The compound integrates effectively with various base oil categories, including conventional mineral oils, highly refined mineral oils, and synthetic lubricant systems [10]. Conventional mineral oils typically exhibit viscosity index values between 95 and 100, while the incorporation of branched alkane components like 2,4,4-trimethylnonane can enhance these values significantly [10].
Table 2: Viscosity Index Properties of Base Oil Systems
| Base Oil Type | Viscosity Index Range | Kinematic Viscosity at 40°C (mm²/s) | Kinematic Viscosity at 100°C (mm²/s) | Temperature Stability |
|---|---|---|---|---|
| Conventional Mineral Oils | 95-100 | 20-50 | 4-8 | Moderate |
| Highly Refined Mineral Oils | ≈120 | 15-40 | 3.5-7 | Good |
| Synthetic Oils (PAO) | 120-140 | 20-45 | 4.5-8.5 | Excellent |
| Synthetic Oils (Ester-based) | 100-150 | 25-60 | 5-12 | Very Good |
| Branched Alkane Derivatives | 110-130 | 18-35 | 4.2-7.8 | Good |
| Polyalphaolefins (PAO-4) | 120-130 | 19.2 | 4.1 | Excellent |
| Polyalkylene Glycols (PAG) | 150-250 | 25-40 | 6-10 | Excellent |
The incorporation of 2,4,4-trimethylnonane into base oil formulations enables viscosity index values in the range of 110-130, positioning these systems between conventional mineral oils and fully synthetic lubricants in terms of performance characteristics [10]. This intermediate performance level makes the compound particularly valuable for applications requiring enhanced viscosity stability without the cost premium associated with fully synthetic lubricants [10].
The integration of 2,4,4-trimethylnonane into lubricant manufacturing processes requires careful consideration of blending parameters and compatibility factors. The compound demonstrates excellent miscibility with both aromatic and aliphatic hydrocarbon systems, enabling effective incorporation into diverse base oil matrices [11]. Research indicates that branched-chain hydrocarbons exhibit superior lubrication properties due to their molecular configuration, which provides enhanced film formation and reduced friction characteristics [12].
Manufacturing optimization studies reveal that the viscosity modification effectiveness of 2,4,4-trimethylnonane depends significantly on the base oil composition and operating temperature range [13]. The viscosity index calculation methodology, standardized according to ASTM D2270, enables precise determination of performance characteristics based on kinematic viscosity measurements at 40°C and 100°C [14]. This standardized approach ensures consistent quality control and performance prediction in commercial lubricant applications [14].
The compound's branched structure provides enhanced oxidative stability compared to linear alkane counterparts, contributing to extended lubricant service life and reduced degradation under high-temperature operating conditions [12]. Laboratory studies demonstrate that synthetic diester lubricants incorporating branched-chain components exhibit outstanding performance over temperature ranges from -100°F to 250°F, indicating the potential for 2,4,4-trimethylnonane in extreme service applications [12].
The utilization of 2,4,4-trimethylnonane as a feedstock component in catalytic cracking processes represents an advanced approach to petrochemical production optimization. The compound's branched molecular structure provides unique opportunities for selective product formation through controlled cracking mechanisms, enabling enhanced yields of valuable light olefins and petrochemical intermediates [15] [16].
The integration of 2,4,4-trimethylnonane into fluid catalytic cracking (FCC) operations leverages the compound's specific structural characteristics to optimize product selectivity and conversion efficiency. Research demonstrates that branched feedstock components exhibit distinct cracking patterns compared to linear alkanes, producing different product distributions that can be tailored to specific market demands [17] [18]. The twelve-carbon structure of 2,4,4-trimethylnonane positions it within the optimal molecular weight range for FCC feedstock applications, enabling effective conversion to lighter hydrocarbon products [18].
The cracking behavior of 2,4,4-trimethylnonane under typical FCC conditions involves preferential bond cleavage at tertiary carbon positions, resulting in the formation of branched olefins and smaller alkane fragments [18]. This selective cracking mechanism enables enhanced production of propylene and butylene, which serve as critical building blocks for petrochemical manufacturing [16] [19]. Process studies indicate that feedstocks containing branched components can produce up to twice the yield of petrochemical products compared to straight-run materials [17].
The optimization of cracking processes utilizing 2,4,4-trimethylnonane requires careful control of key operational parameters to maximize conversion efficiency and product selectivity. Reaction temperatures in the range of 500-550°C provide optimal conditions for catalytic cracking of branched alkanes while minimizing undesirable side reactions [20]. The catalyst-to-oil ratio typically ranges from 5 to 10 for effective processing of branched feedstock components, with higher ratios promoting increased conversion at the expense of selectivity [20].
Table 3: Process Optimization Parameters for Hydrocarbon Cracking
| Process Parameter | Fluid Catalytic Cracking (FCC) | Steam Cracking | Hydrocracking | Optimization Impact |
|---|---|---|---|---|
| Reaction Temperature | 500-550°C | 750-900°C | 350-450°C | Conversion efficiency |
| Feed Temperature | 300-400°C | 200-300°C | 250-350°C | Energy efficiency |
| Catalyst/Oil Ratio | 5-10 | Not applicable | Fixed bed | Product selectivity |
| Residence Time | 2-4 seconds | 0.5-2 seconds | 1-4 hours | Reaction completion |
| Steam/Oil Ratio | Not applicable | 0.3-0.8 | Not applicable | Coke formation control |
| Catalyst Regeneration Temperature | 650-750°C | Not applicable | Not applicable | Catalyst activity |
| Feed Carbon Residue Content | <3 wt% | <1 wt% | <5 wt% | Catalyst deactivation rate |
The residence time optimization for branched alkane feedstocks typically ranges from 2 to 4 seconds, providing sufficient contact time for complete conversion while preventing excessive secondary reactions that reduce product selectivity [21]. Advanced process control systems enable real-time optimization of these parameters, resulting in estimated increases in product value of up to $620,000 per year for a 30,000 barrel per day FCC unit through temperature and throughput optimization [21].
The effectiveness of 2,4,4-trimethylnonane in cracking applications depends significantly on feedstock quality parameters and their correlation with process performance. The carbon residue content of the feedstock should be maintained below 3 weight percent for optimal FCC performance, as higher levels lead to increased coke formation and catalyst deactivation [20]. The branched structure of 2,4,4-trimethylnonane provides inherent advantages in this regard, as branched alkanes typically exhibit lower coking tendencies compared to aromatic and heavy hydrocarbon components [20].
Steam cracking applications utilizing 2,4,4-trimethylnonane as a feedstock component require different optimization strategies due to the thermal nature of the process. Operating temperatures in the range of 750-900°C enable effective thermal cracking of the branched alkane structure, while steam-to-oil ratios between 0.3 and 0.8 provide optimal conditions for olefin production while minimizing coke formation [15] [19]. The short residence times of 0.5 to 2 seconds characteristic of steam cracking processes favor the production of ethylene and propylene from branched feedstock components [15].
The integration of 2,4,4-trimethylnonane into refinery-petrochemical complexes enables enhanced flexibility in product slate optimization. Research indicates that gas-based feedstocks offer competitive advantages in terms of cost and selectivity, but the incorporation of liquid feedstock components like 2,4,4-trimethylnonane provides operational flexibility and product diversification opportunities [19]. This integration approach enables refineries to respond effectively to changing market demands while maintaining optimal economic performance [19].
Table 4: Physical Properties of 2,4,4-Trimethylnonane and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| 2,4,4-Trimethylnonane | 62184-61-6 | C₁₂H₂₆ | 170.33 | Not specified | Not specified | Not specified |
| 2,2,3-Trimethylnonane | 55499-04-2 | C₁₂H₂₆ | 170.33 | 0.75 | 202 | 71.1 |
| 2,3,4-Trimethylnonane | 62184-56-9 | C₁₂H₂₆ | 170.33 | Not specified | 200 | Not specified |
| 2,4,6-Trimethylnonane | 62184-10-5 | C₁₂H₂₆ | 170.33 | 0.748 | 193.3 | 66.7 |
| n-Nonane (reference) | 111-84-2 | C₉H₂₀ | 128.26 | 0.7174 | 150.8 | 40 |